

Comparing the cost-effectiveness of bempedoic acid with other lipid-lowering therapies

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Compound of Interest

Compound Name: *Bempedoic Acid*

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Bempedoic Acid: A Cost-Effectiveness Comparison with Other Lipid-Lowering Therapies

A comprehensive guide for researchers and drug development professionals on the economic and clinical profile of **bempedoic acid** in the landscape of lipid management. This analysis synthesizes data from key clinical trials and economic evaluations to provide a comparative overview against established therapies such as statins, ezetimibe, and PCSK9 inhibitors.

Bempedoic acid, a first-in-class ATP-citrate lyase (ACLY) inhibitor, has emerged as a novel therapeutic option for managing hypercholesterolemia, particularly for patients with statin intolerance. Its unique mechanism of action, upstream of HMG-CoA reductase (the target of statins), offers an alternative pathway for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides an objective comparison of the cost-effectiveness of **bempedoic acid**, supported by clinical efficacy data and detailed methodologies from pivotal studies.

Clinical Efficacy: LDL-C Reduction and Cardiovascular Outcomes

Bempedoic acid has demonstrated significant efficacy in reducing LDL-C levels, both as a monotherapy and in combination with other lipid-lowering agents. The Cholesterol Lowering via

Bempedoic acid, an ACL-Inhibiting Regimen (CLEAR) program, including the pivotal CLEAR Outcomes trial, has provided robust evidence of its clinical benefits.

In the CLEAR Outcomes trial, which enrolled statin-intolerant patients at high cardiovascular risk, **bempedoic acid** resulted in a 21.1% reduction in LDL-C at six months compared to placebo.^[1] This reduction in LDL-C was accompanied by a significant 13% relative risk reduction in major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.^{[2][3][4]}

A network meta-analysis comparing various lipid-lowering therapies added to statins showed that while PCSK9 inhibitors (evolocumab and alirocumab) were the most effective in reducing LDL-C, **bempedoic acid** also demonstrated significant reductions.^[5] When used as a single agent, **bempedoic acid** can lower LDL-C by approximately 18-28%, and in combination with ezetimibe, the reduction can be up to 38%.^[6]

Table 1: Comparative Efficacy of Lipid-Lowering Therapies

Therapy	Mechanism of Action	LDL-C Reduction (as monotherapy or add-on to statin)	Cardiovascular Event Reduction	Key Clinical Trial(s)
Statins	HMG-CoA reductase inhibitors	30-50%	Well-established	Multiple
Ezetimibe	Cholesterol absorption inhibitor	15-20%	Established, especially in combination with statins	IMPROVE-IT
Bempedoic Acid	ATP-citrate lyase (ACLY) inhibitor	18-28%	13% MACE reduction in statin-intolerant patients	CLEAR Outcomes
PCSK9 Inhibitors	PCSK9 protein inhibitors	50-60%	Established	FOURIER, ODYSSEY OUTCOMES

Cost-Effectiveness Analysis

The cost-effectiveness of **bempedoic acid** has been evaluated in multiple analyses, primarily focusing on its use in patients with statin intolerance. The incremental cost-effectiveness ratio (ICER), a key metric in these evaluations, represents the additional cost for each quality-adjusted life-year (QALY) gained.

A cost-effectiveness analysis of the CLEAR Outcomes trial from a US third-party payer perspective estimated the ICER for **bempedoic acid** to be \$166,830 per QALY at its list price.^{[7][8][9]} However, an on-treatment analysis resulted in a more favorable ICER of \$70,279 per QALY.^{[7][8][9]} Furthermore, a 25% reduction in the price of **bempedoic acid** lowered the ICER to \$99,993 per QALY, and modeling the effects of a fixed-dose combination with ezetimibe resulted in an ICER of \$40,317 per QALY.^{[7][8][9]}

The Institute for Clinical and Economic Review (ICER) in its 2021 report, evaluated **bempedoic acid** and inclisiran. Their analysis, which also utilized a Markov model, found that **bempedoic acid**/ezetimibe combination had an ICER that was generally above conventional willingness-to-pay thresholds at its then-current price.[\[10\]](#)[\[11\]](#) However, they noted improved cost-effectiveness in higher-risk subgroups, such as patients who are statin intolerant or have heterozygous familial hypercholesterolemia (HeFH).[\[10\]](#)

Comparatively, PCSK9 inhibitors have historically had high ICERs, though price reductions have improved their cost-effectiveness profile. For instance, an analysis in Germany showed ICERs for evolocumab and alirocumab to be €114,639 and €100,532 per QALY, respectively. [\[10\]](#)

Table 2: Cost-Effectiveness of **Bempedoic Acid** and Comparators

Therapy	Patient Population	ICER (per QALY gained)	Source
Bempedoic Acid	Statin-intolerant, high CV risk	\$166,830 (list price)	CLEAR Outcomes Analysis [7] [8] [9]
Bempedoic Acid	Statin-intolerant, high CV risk (on-treatment)	\$70,279	CLEAR Outcomes Analysis [7] [8] [9]
Bempedoic Acid/Ezetimibe	Statin-intolerant, high CV risk (modeled)	\$40,317	CLEAR Outcomes Analysis [7] [8] [9]
Bempedoic Acid/Ezetimibe	ASCVD and/or HeFH	>\$150,000	ICER Final Report 2021 [10]
Evolocumab	Secondary prevention	€114,639	German Analysis [10]
Alirocumab	Secondary prevention	€100,532	German Analysis [10]

Experimental Protocols

Cost-Effectiveness Modeling: Markov Model

The cost-effectiveness of **bempedoic acid** has been primarily assessed using state-transition Markov models. These models simulate the lifetime course of a cohort of patients, transitioning

between different health states based on the risk of cardiovascular events.

Key Components of the Markov Model (based on the CLEAR Outcomes analysis and ICER framework):[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

- **Model Structure:** Typically includes health states such as "stable cardiovascular disease," "post-myocardial infarction," "post-stroke," and "death."
- **Time Horizon:** A lifetime horizon is generally used to capture the long-term costs and benefits of treatment.
- **Cycle Length:** Annual cycles are common in these models.
- **Patient Population:** The model is populated with a cohort whose baseline characteristics (age, sex, comorbidities, baseline LDL-C) reflect those of the clinical trials (e.g., the CLEAR Outcomes trial).
- **Treatment Effects:** The efficacy of **bempedoic acid** in reducing the risk of cardiovascular events is derived from the hazard ratios obtained in clinical trials. This effect is applied to the baseline event rates in the model.
- **Costs:** The model incorporates direct medical costs, including drug acquisition costs, costs of managing cardiovascular events (hospitalizations, procedures), and routine follow-up care.
- **Utilities (Quality of Life):** Each health state is associated with a utility value, which reflects the quality of life in that state. These values are used to calculate QALYs. Utility decrements are applied for non-fatal cardiovascular events.
- **Discounting:** Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5% per year) to reflect their present value.

Clinical Trial Methodology: The CLEAR Outcomes Trial

The CLEAR Outcomes trial was a phase 3, randomized, double-blind, placebo-controlled, multinational study.[\[3\]](#)[\[4\]](#)

- **Participants:** 13,970 patients with or at high risk for cardiovascular disease who were intolerant to statins.[\[7\]](#)[\[9\]](#) Statin intolerance was defined as the inability to tolerate at least

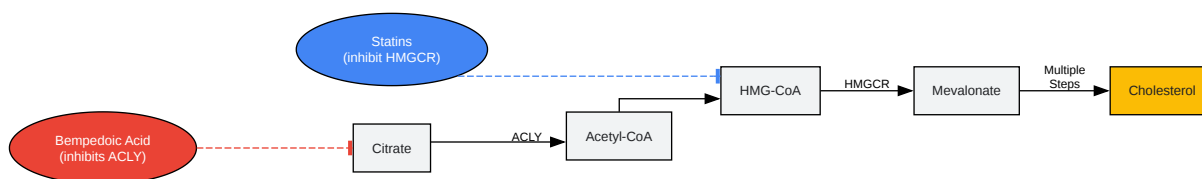
two statins, one at the lowest approved daily starting dose.

- Intervention: Patients were randomized in a 1:1 ratio to receive either **bempedoic acid** 180 mg daily or a matching placebo.[3]
- Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a four-component MACE: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[7]
- Follow-up: The median duration of follow-up was 40.6 months.
- Lipid Measurement: LDL-C and other lipids were measured at baseline and at regular intervals throughout the study. Standardized laboratory procedures were used to ensure consistency across sites.

Visualizations

Signaling Pathway: Cholesterol Synthesis

The following diagram illustrates the points of inhibition for statins and **bempedoic acid** within the cholesterol synthesis pathway.

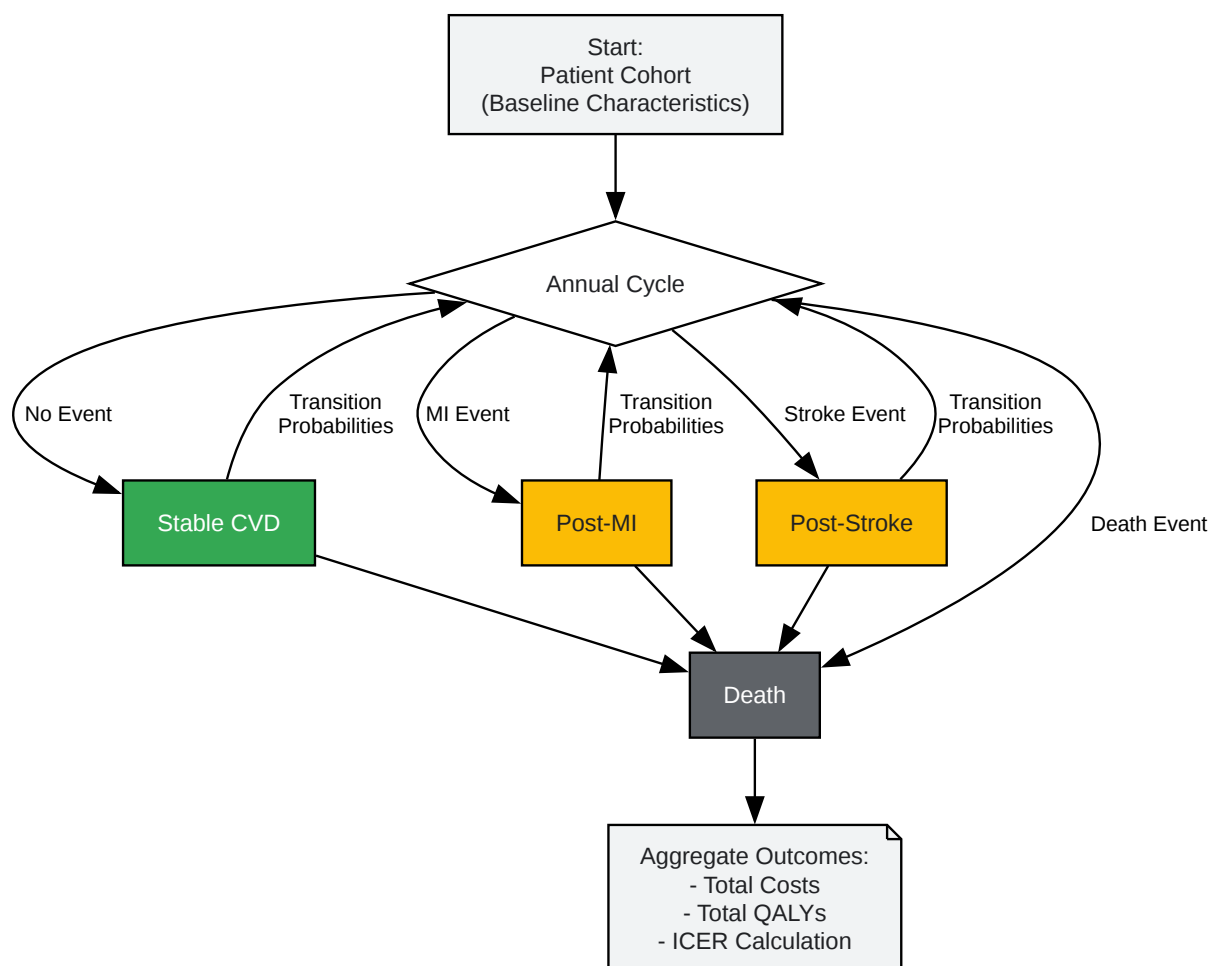


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Cholesterol synthesis pathway and inhibitor actions.

Experimental Workflow: Cost-Effectiveness Markov Model

This diagram outlines the logical flow of a typical Markov model used in the cost-effectiveness analysis of lipid-lowering therapies.



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